molecular formula C14H22O4 B109370 Dihydroartemisinin impurity F CAS No. 173427-03-7

Dihydroartemisinin impurity F

货号 B109370
CAS 编号: 173427-03-7
分子量: 254.32 g/mol
InChI 键: SRIAUFRKRAJBGZ-YJQGPUDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroartemisinin Impurity F, also known as ®-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, is a derivative of Dihydroartemisinin . It has a molecular formula of C14H22O4 and a molecular weight of 254.3 . Dihydroartemisinin is a well-known antimalarial agent derived from the plant Artemisia annua .


Synthesis Analysis

Dihydroartemisinin is obtained by transforming the lactone moiety of artemisinin into a lactol during a reduction reaction, in the presence of different mild hydride-reducing agents, such as sodium borohydride . The process manages to preserve intact the characteristic endoperoxide moiety .


Molecular Structure Analysis

Dihydroartemisinin and its derivatives have a sesquiterpene lactone structure . Their anti-microbial action relates to a characteristic endoperoxide moiety .


Chemical Reactions Analysis

Dihydroartemisinin has a relatively low thermal stability and undergoes a multistep thermooxidation . The kinetic study revealed a two-process decomposition determined by both chemical degradations and physical transformations .


Physical And Chemical Properties Analysis

Dihydroartemisinin has been associated with a low oral bioavailability and a short half-life . It has poor solubility in water and oil, but is soluble in many aprotic solvents .

科学研究应用

Impurity Analysis in Drug Preparations

Dihydroartemisinin impurity F, known as diketo aldehyde (DKA), is a significant impurity in dihydroartemisinin. A study by Wang et al. (2018) synthesized DKA and established an HPLC method for determining DKA in bulk drug and dihydroartemisinin tablets. This research is crucial for quality control in pharmaceutical preparations of dihydroartemisinin (Wang et al., 2018).

Anti-Angiogenic Properties

Chen et al. (2004) explored the antiangiogenic activity of dihydroartemisinin, indicating its potential beyond antimalarial applications. They found that dihydroartemisinin notably reduced VEGF binding to its receptors, indicating a mechanism that could be relevant for impurity F research (Chen et al., 2004).

Enhanced Cancer Therapy

Research by Wang et al. (2016) on dihydroartemisinin in cancer therapy highlighted its reactive oxygen species (ROS) based cytotoxicity when interacting with ferrous ions. This study provides a basis for exploring the potential applications of dihydroartemisinin impurity F in cancer treatment (Wang et al., 2016).

Autophagy in Cancer Cells

A study by Shi et al. (2017) on dihydroartemisinin's effect on human tongue squamous cell carcinoma cells revealed its role in promoting autophagy and inhibiting cell growth. This research could inform potential applications of dihydroartemisinin impurity F in cancer treatments (Shi et al., 2017).

Solubility and Stability Improvements

Ansari et al. (2009) focused on improving the solubility and stability of dihydroartemisinin, a key aspect that could also be relevant for its impurities. They prepared inclusion complexes to enhance these properties, which could be a consideration for dihydroartemisinin impurity F (Ansari et al., 2009).

安全和危害

According to the safety data sheet, Dihydroartemisinin may cause a fire when heated and is toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

未来方向

Efforts are being made to improve the solubility and bioavailability of Dihydroartemisinin . New formulations meant to overcome these shortcomings are currently under development . The future of Dihydroartemisinin and its derivatives will be determined by the rate and extent of development of resistance .

属性

IUPAC Name

(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroartemisinin impurity F

CAS RN

173427-03-7
Record name alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroartemisinin impurity F
Reactant of Route 2
Dihydroartemisinin impurity F
Reactant of Route 3
Dihydroartemisinin impurity F
Reactant of Route 4
Dihydroartemisinin impurity F
Reactant of Route 5
Dihydroartemisinin impurity F
Reactant of Route 6
Dihydroartemisinin impurity F

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。